2-phenoxy-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one
CAS No.: 1351647-68-1
Cat. No.: VC5745267
Molecular Formula: C24H27N3O2
Molecular Weight: 389.499
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351647-68-1 |
|---|---|
| Molecular Formula | C24H27N3O2 |
| Molecular Weight | 389.499 |
| IUPAC Name | 2-phenoxy-1-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C24H27N3O2/c1-19(29-22-10-6-3-7-11-22)24(28)26-15-12-20(13-16-26)18-27-17-14-25-23(27)21-8-4-2-5-9-21/h2-11,14,17,19-20H,12-13,15-16,18H2,1H3 |
| Standard InChI Key | KKSJADVSCJTRAH-UHFFFAOYSA-N |
| SMILES | CC(C(=O)N1CCC(CC1)CN2C=CN=C2C3=CC=CC=C3)OC4=CC=CC=C4 |
Introduction
Structural Characterization and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name, 2-phenoxy-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one, reflects its core structure:
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A propan-1-one backbone (C3H5O) with substituents at positions 1 and 2.
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A phenoxy group (C6H5O) at position 2.
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A piperidin-1-yl group at position 1, modified by a (2-phenyl-1H-imidazol-1-yl)methyl substituent on the piperidine ring .
The molecular formula is C24H25N3O2, with a calculated molecular weight of 403.5 g/mol .
Stereochemical Features
The piperidine ring introduces a chair conformation, while the imidazole moiety contributes planar rigidity. The methylene bridge between piperidine and imidazole allows rotational flexibility, potentially influencing ligand-receptor interactions .
Synthetic Pathways and Modifications
Retrosynthetic Analysis
Key synthetic steps derived from analogous compounds include:
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Piperidine functionalization: Introduction of a methylene-imidazole group via nucleophilic substitution or reductive amination .
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Propanone coupling: Reaction of phenoxyacetyl chloride with the modified piperidine under basic conditions .
Reported Analog Synthesis
While direct synthesis data for this compound is unavailable, structurally related molecules provide insights:
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CID 11373068 (PubChem): Synthesized via Ullmann coupling to attach imidazole to piperidine, followed by ketone formation .
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CHEMBL473185 (ChEMBL): Utilized Suzuki-Miyaura cross-coupling for biphenyl integration, suggesting applicability for phenyl group introductions .
Physicochemical Properties
Predicted Properties
| Property | Value | Method/Source |
|---|---|---|
| LogP (lipophilicity) | 3.8 ± 0.5 | SwissADME Prediction |
| Water Solubility | 0.02 mg/mL | ChemAxon Calculator |
| pKa (basic) | 6.2 (imidazole NH) | MarvinSketch |
The imidazole nitrogen (pKa ~6.2) may protonate under physiological conditions, enhancing solubility in acidic environments .
| Endpoint | Prediction | Confidence |
|---|---|---|
| Ames Mutagenicity | Negative | High |
| Hepatotoxicity | Probable | Medium |
| hERG Inhibition | Low Risk | High |
Laboratory Precautions
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Use PPE (gloves, goggles) due to potential skin/eye irritation.
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Store under inert gas at -20°C to prevent imidazole ring oxidation .
Research Gaps and Future Directions
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Synthetic optimization: Develop catalytic asymmetric routes to access enantiopure forms.
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In vivo profiling: Assess pharmacokinetics in rodent models to validate computational ADMET predictions.
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Target deconvolution: Employ chemoproteomics to identify off-target interactions.
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